三氟甲磺酸钠

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Sodium Trifluoromethanesulfinate (NaTMS) is a highly reactive, non-toxic, and water-soluble compound that has been used in a variety of scientific research applications. It is a useful reagent for organic synthesis, and its reactivity can be tailored for specific applications. NaTMS is also an important starting material for the synthesis of various fluorinated compounds, such as fluorinated pharmaceuticals and agrochemicals. In addition, it has been used in biochemistry and physiology research to study the mechanism of action of enzymes and other proteins.

科学研究应用

有机硫化合物的合成

三氟甲磺酸钠(也称为三氟甲磺酸钠或NaOTf)是有机硫化合物的合成中强大的构建模块 . 它已被用作磺酰化、亚磺酰化或硫代酰化试剂,具体取决于反应条件 . 亚磺酸盐作为多功能构建块,可通过S–S、N–S和C–S键形成反应制备许多有价值的有机硫化合物 .

不对称Mannich型反应的催化剂

三氟甲磺酸钠是高效的不对称Mannich型反应催化剂 . 这些反应在β-氨基羰基化合物的合成中很重要,β-氨基羰基化合物是许多生物活性天然产物和药物的关键结构单元 .

水中Mannich型反应的催化剂

三氟甲磺酸钠也催化水中的Mannich型反应 . 这很重要,因为水是一种绿色溶剂,在水中进行反应有助于实现更可持续和环保的化学过程 .

Diels-Alder反应的催化剂

Diels-Alder反应(一种环加成反应)也可以由三氟甲磺酸钠催化 . 该反应是有机合成中的基石,可以构建六元环,并对立体化学具有良好的控制 .

电池中的电解质

作用机制

Target of Action

Sodium Trifluoromethanesulfinate, also known as the Langlois reagent , primarily targets electron-rich aromatic compounds . It acts as a suitable reagent for introducing trifluoromethyl groups onto these compounds .

Mode of Action

The compound interacts with its targets through a free radical mechanism . This interaction is facilitated by t-butyl hydroperoxide, an oxidant . The reaction conditions can influence whether sodium sulfinates act as sulfonylating, sulfenylating, or sulfinylating reagents .

Biochemical Pathways

Sodium Trifluoromethanesulfinate affects various biochemical pathways, leading to the formation of many valuable organosulfur compounds through S–S, N–S, and C–S bond-forming reactions . It plays a significant role in synthesizing thiosulfonates, sulfonamides, sulfides, and sulfones, including vinyl sulfones, allyl sulfones, and β-keto sulfones .

Result of Action

The action of Sodium Trifluoromethanesulfinate results in the formation of various organosulfur compounds . For instance, it can trifluoromethylate electron-deficient aromatic compounds under biphasic conditions . It can also contribute to the synthesis of β-trifluoromethyl alcohols from alkenes when DMSO is used as an oxidant .

Action Environment

The action, efficacy, and stability of Sodium Trifluoromethanesulfinate can be influenced by environmental factors such as light and oxygen . For example, a light and oxygen-enabled sodium trifluoromethanesulfinate-mediated strategy has been developed for the aerobic oxidation of alcohols .

安全和危害

未来方向

生化分析

Biochemical Properties

Sodium Trifluoromethanesulfinate is known to participate in biochemical reactions, particularly in the trifluoromethylation of aromatic compounds . This reaction operates via a free radical mechanism . It is also able to trifluoromethylate electron-deficient aromatic compounds under biphasic conditions .

Cellular Effects

Its role in trifluoromethylation suggests that it could potentially influence cellular processes that involve the modification of aromatic compounds .

Molecular Mechanism

This reaction operates via a free radical mechanism .

Temporal Effects in Laboratory Settings

Its stability and reactivity suggest that it could potentially have long-term effects on cellular function in in vitro or in vivo studies .

Metabolic Pathways

Sodium Trifluoromethanesulfinate is involved in the trifluoromethylation of aromatic compounds .

属性

| { "Design of the Synthesis Pathway": "The synthesis of Sodium Trifluoromethanesulfinate can be achieved by reacting Trifluoromethanesulfonic acid with Sodium Hydroxide.", "Starting Materials": [ "Trifluoromethanesulfonic acid", "Sodium Hydroxide" ], "Reaction": [ "Step 1: Dissolve Trifluoromethanesulfonic acid in water to form a solution.", "Step 2: Slowly add Sodium Hydroxide to the Trifluoromethanesulfonic acid solution while stirring.", "Step 3: Continue stirring the mixture until all the Sodium Hydroxide is dissolved and a clear solution is formed.", "Step 4: Filter the solution to remove any impurities.", "Step 5: Evaporate the filtrate under reduced pressure to obtain the solid Sodium Trifluoromethanesulfinate product." ] } | |

CAS 编号 |

2926-29-6 |

分子式 |

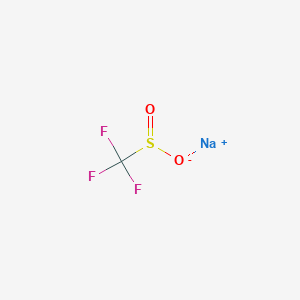

CHF3NaO2S |

分子量 |

157.07 g/mol |

IUPAC 名称 |

sodium;trifluoromethanesulfinate |

InChI |

InChI=1S/CHF3O2S.Na/c2-1(3,4)7(5)6;/h(H,5,6); |

InChI 键 |

FGANOFJJPMSZCK-UHFFFAOYSA-N |

手性 SMILES |

C(F)(F)(F)S(=O)[O-].[Na+] |

SMILES |

C(F)(F)(F)S(=O)[O-].[Na+] |

规范 SMILES |

C(F)(F)(F)S(=O)O.[Na] |

其他 CAS 编号 |

2926-29-6 |

Pictograms |

Irritant |

同义词 |

1,1,1-Trifluoromethanesulfinic Acid Sodium Salt (1:1); Trifluoromethanesulfinic Acid Sodium Salt; Langlois reagent; Sodium Trifluoromethanesulfinate; Sodium Trifluoromethylsulfinate |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2R)-2-[(R)-[[(2Z)-2-(2-Amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-carboxymethyl]-5-ethenyl-3,6-dihydro-2H-1,3-thiazine-4-carboxylic acid](/img/structure/B42811.png)

![Tert-butyl 2-[4-[[7-methyl-5-(1-methylbenzimidazol-2-yl)-2-propylbenzimidazol-1-yl]methyl]phenyl]benzoate](/img/structure/B42820.png)

![7-Hydroxy[1,2,4]triazolo[1,5-a]pyrimidin-5(1h)-one](/img/structure/B42823.png)